molecular formula C18H14N3Na3O13S4 B13776423 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt CAS No. 85536-92-1

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt

Cat. No.: B13776423
CAS No.: 85536-92-1
M. Wt: 677.6 g/mol
InChI Key: NDPRRUSITILWTL-UHFFFAOYSA-K
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Description

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound with the molecular formula C18H17N3O13S4Na. It is known for its vibrant color and is commonly used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The use of catalysts and specific reagents helps in achieving high yields and purity of the final product. The process also involves purification steps such as crystallization and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce aromatic amines.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound can interact with cellular components, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
  • 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, potassium salt
  • 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, calcium salt

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. Its sodium salt form enhances its solubility in water, making it particularly useful in aqueous applications.

Properties

CAS No.

85536-92-1

Molecular Formula

C18H14N3Na3O13S4

Molecular Weight

677.6 g/mol

IUPAC Name

trisodium;6-amino-4-hydroxy-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H17N3O13S4.3Na/c19-13-3-1-10-7-12(36(25,26)27)8-15(22)17(10)18(13)21-20-14-4-2-11(9-16(14)37(28,29)30)35(23,24)6-5-34-38(31,32)33;;;/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

NDPRRUSITILWTL-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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